3-Methyl-3H-imidazo[4,5-H]quinoline
Description
3-Methyl-3H-imidazo[4,5-f]quinoline (CAS: 76180-96-6), commonly abbreviated as IQ, is a heterocyclic aromatic amine (HAA) with the molecular formula C₁₁H₁₀N₄ (average mass: 198.23 g/mol) . It is synthesized via the reduction of 5-amino-6-nitroquinoline to 5,6-diaminoquinoline, followed by cyclization with cyanogen bromide or acid-mediated ring closure . IQ is a potent mutagen and carcinogen formed during high-temperature cooking of protein-rich foods . Its structure consists of a quinoline backbone fused with an imidazole ring, substituted with a methyl group at the 3-position and an amino group at the 2-position .
Properties
CAS No. |
132476-02-9 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methylimidazo[4,5-h]quinoline |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-9(14)5-4-8-3-2-6-12-10(8)11/h2-7H,1H3 |
InChI Key |
NQKRQRSGLOAOBI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Canonical SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Synonyms |
3H-Imidazo[4,5-h]quinoline,3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs of IQ, their molecular features, and biological activities:
Mutagenic and Carcinogenic Profiles
- IQ vs. PhIP: Both form C8-guanine DNA adducts, but IQ predominantly induces G→T transversions (59–72% of mutations), while PhIP shows a higher propensity for mutations at GA sites (e.g., 5'-GCAGA-3') . IQ exhibits stronger hepatocarcinogenicity in mice, whereas PhIP targets mammary and prostate tissues .
- IQ vs. MeIQx: MeIQx, a quinoxaline derivative, forms fewer N²-guanine adducts compared to IQ, correlating with its lower mutagenic potency in certain assays .
- Metabolic Pathways :
- IQ is metabolized by cytochrome P450 1A2 to N-hydroxy-IQ, which forms DNA adducts . MeIQx and PhIP share similar activation pathways but differ in tissue-specific enzyme expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
